Octyl isocyanate

描述

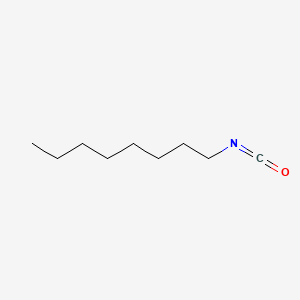

Structure

3D Structure

属性

IUPAC Name |

1-isocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQFCTCUULUMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32646-75-6 | |

| Record name | Octane, 1-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32646-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062874 | |

| Record name | Octane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-26-7 | |

| Record name | Octyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octylisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Octyl isocyanate chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Octyl Isocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical intermediates is paramount. This compound (1-isocyanatooctane) is a versatile reagent utilized in a variety of synthetic applications, from polymer chemistry to the modification of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols.

Chemical and Physical Properties

This compound is a combustible and moisture-sensitive liquid.[1][2] Its core chemical and physical characteristics are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₇NO | [3][4] |

| Molecular Weight | 155.24 g/mol | [3] |

| Appearance | Liquid | [4] |

| Density | 0.88 g/mL at 25 °C | [5] |

| Boiling Point | 200-204 °C | [5] |

| 139 °C at 14 mmHg | [5] | |

| Refractive Index | n20/D 1.432 | [5] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [5] |

| Solubility in Water | Insoluble, reacts with water | [4] |

| CAS Number | 3158-26-7 | [3][4] |

| EC Number | 221-598-1 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound in reaction mixtures.

| Spectrum Type | Key Features / Notes | Citations |

| FTIR | Spectra available (Neat and ATR-IR). | [3][6] |

| ¹H NMR | Spectra available. | [6][7][8] |

| ¹³C NMR | Spectra available. | [6] |

| Mass Spec | GC-MS data available. | [6] |

| Raman | Spectrum available. | [6] |

Reactivity of this compound

The isocyanate functional group (-N=C=O) is highly electrophilic, making this compound reactive toward a wide range of nucleophiles.[9][10] This reactivity is the foundation of its utility in chemical synthesis. It is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1][11]

Reaction with Nucleophiles

Isocyanates readily undergo nucleophilic addition at the central carbon atom of the NCO group.[9][12] These reactions are often exothermic and can be vigorous.[13]

-

Water : Reacts with water to form an unstable carbamic acid, which then decomposes to yield octylamine and carbon dioxide gas.[9][10][13] This reaction is a key consideration for handling and storage, as exposure to moisture will degrade the reagent.[2][4]

-

Alcohols : The reaction with alcohols produces stable N-octylcarbamates, commonly known as urethanes.[9][10] This is one of the most common applications of isocyanates, forming the basis of polyurethane chemistry.[10] The reaction can be catalyzed by tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL).[9][14]

-

Amines : Primary and secondary amines react with this compound to form N,N'-substituted ureas.[9][10] This reaction is typically very fast and does not require a catalyst.[15]

-

Thiols : In the presence of a base catalyst, thiols will react to form thiourethanes.[15]

Caption: Reaction pathways of this compound with common nucleophiles.

Polymerization

Hazardous polymerization of this compound does not typically occur under normal conditions.[1][11] However, acids and bases can initiate polymerization reactions.[13] Anionic polymerization of isocyanates, including n-octyl isocyanate, can be achieved using initiators like sodium naphthalenide to produce polyisocyanates.[16]

Thermal Decomposition

During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[4][11] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[11]

Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is essential when working with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as allergic or asthma-like symptoms.[1]

General Handling and Storage

-

Handling : Always work in a well-ventilated area, preferably under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][2] Avoid contact with skin and eyes and prevent inhalation of vapors.[11][17]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep containers tightly closed to prevent contact with moisture.[1][2] Store away from heat, sparks, open flames, and other sources of ignition.[1]

General Protocol for Reaction with Nucleophiles (e.g., Alcohols)

The following is a generalized protocol for the synthesis of a carbamate from an alcohol. This procedure should be adapted based on the specific reactivity of the substrate and the scale of the reaction.

-

Preparation : Ensure all glassware is thoroughly dried to prevent reaction with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Reaction Setup : To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the desired alcohol and dissolve it in an appropriate anhydrous solvent (e.g., toluene, THF).

-

Addition of Isocyanate : Slowly add this compound (typically 1.0-1.1 equivalents) to the stirring alcohol solution at room temperature.[14]

-

Catalysis (if necessary) : For less reactive nucleophiles like alcohols, a catalyst can be added. Common catalysts include dibutyltin dilaurate (DBTDL) or tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[14] The catalyst is typically added in small amounts (e.g., 0.1-1.0 mol%).

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or by spectroscopic methods such as FTIR, observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.

-

Work-up : Once the reaction is complete, it can be quenched by adding a small amount of methanol to consume any excess isocyanate. The solvent is then removed under reduced pressure.[14]

-

Purification : The crude product can be purified using standard techniques such as silica gel column chromatography.[14]

Caption: A generalized experimental workflow for nucleophilic addition reactions.

Applications in Research and Drug Development

The high reactivity of this compound makes it a useful building block in organic synthesis and pharmaceutical research.

-

Polymer Chemistry : It has been used to suppress side reactions during polymerization processes.[5][18] It is also a monomer for the synthesis of poly(n-octyl isocyanate).[16]

-

Synthesis of Small Molecules : this compound is used to synthesize various compounds, including ureas and organogelators.[5][18] For example, it reacts with N-cyclopropylamine to form N-cyclopropyl-N′-octylurea.[5]

-

Drug Development and Discovery : Isocyanates are important intermediates in the synthesis of pharmaceuticals.[19] They are used to create carbamate and urea linkages, which are present in many biologically active molecules.[19] The isocyanate group can be used to attach chemical tags or moieties to existing drug-like small molecules to study their biological targets and mechanisms of action.[20] This approach is valuable for creating probes for target identification and validation in drug discovery pipelines.[20] For instance, this compound was reported to inactivate the serine proteinase, chymotrypsin.[18]

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C9H17NO | CID 76616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound 97 3158-26-7 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. canbipharm.com [canbipharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization [mdpi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. scientificlabs.com [scientificlabs.com]

- 19. nbinno.com [nbinno.com]

- 20. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of n-Octyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of n-octyl isocyanate, a valuable reagent in organic synthesis and drug development. The document details multiple synthetic routes, including direct phosgenation-alternative methods and classical rearrangement reactions, offering a comparative analysis of their yields and purities. Furthermore, it outlines detailed purification protocols and provides key characterization data to ensure the quality of the final product.

Synthesis of n-Octyl Isocyanate

Several methods are available for the synthesis of n-octyl isocyanate. The choice of method may depend on factors such as available starting materials, desired scale, and safety considerations.

From n-Octylamine and a Phosgene Equivalent

A common and efficient method for the synthesis of n-octyl isocyanate involves the reaction of n-octylamine with a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene). This method avoids the handling of highly toxic phosgene gas.

Reaction Scheme:

A reported synthesis using this method in toluene as a solvent afforded n-octyl isocyanate in a 78.9% yield with a purity of 99.0%.[1]

Experimental Protocol: A detailed experimental protocol for a similar reaction using an amine and triphosgene is as follows:

-

To a solution of triphosgene (1.0 equivalent) in an inert solvent such as toluene or dichloromethane, a solution of n-octylamine (3.0 equivalents) in the same solvent is added dropwise at a controlled temperature, typically 0 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for a specified period, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude n-octyl isocyanate is then purified by fractional distillation under reduced pressure.

Curtius Rearrangement

The Curtius rearrangement provides a route to isocyanates from carboxylic acids via an acyl azide intermediate. For the synthesis of n-octyl isocyanate, the starting material would be nonanoic acid.

Reaction Scheme:

Experimental Protocol (General Procedure using Diphenylphosphoryl Azide - DPPA):

-

To a stirred solution of nonanoic acid (1.0 equivalent) in an anhydrous solvent such as toluene, triethylamine (1.1-1.5 equivalents) is added.

-

Diphenylphosphoryl azide (DPPA) (1.1-1.5 equivalents) is then added dropwise at room temperature.

-

The mixture is stirred at room temperature for approximately 30 minutes to form the acyl azide.

-

The reaction mixture is then heated to reflux to induce the rearrangement to the isocyanate, which can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).

-

After completion, the solvent can be removed, and the n-octyl isocyanate purified by vacuum distillation.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. To synthesize n-octyl isocyanate, the starting material is nonanamide.

Reaction Scheme:

A modified Hofmann rearrangement using N-bromosuccinimide (NBS) and a base can also be employed. A patent describes a process for producing isocyanates by reacting an N-halogenated amide, such as N-chlorononamide, with an organic base.[2]

Experimental Protocol (Conceptual, based on general procedures):

-

Nonanamide is treated with a solution of sodium hypobromite, prepared in situ from bromine and sodium hydroxide, at a low temperature (e.g., 0-5 °C).

-

The reaction mixture is then carefully heated to effect the rearrangement to n-octyl isocyanate.

-

The isocyanate can be isolated by extraction into an organic solvent.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified by distillation.

Lossen Rearrangement

The Lossen rearrangement transforms a hydroxamic acid or its derivative into an isocyanate. For n-octyl isocyanate synthesis, this would involve the rearrangement of a derivative of nonanohydroxamic acid.

Reaction Scheme:

Experimental Workflow: Synthesis of N-octyl-N'-phenylurea

This diagram outlines the key steps in the synthesis of a urea derivative from n-octyl isocyanate, a common application of this reagent.

References

Octyl Isocyanate (CAS 3158-26-7): A Technical Guide for Scientific Professionals

Introduction: Octyl isocyanate (CAS: 3158-26-7) is a valuable chemical intermediate widely utilized in organic synthesis. With the linear formula CH₃(CH₂)₇NCO, this aliphatic monoisocyanate serves as a critical reagent for introducing the octylcarbamate or octylurea functional group into various molecular scaffolds. Its high reactivity, coupled with the hydrophobicity of its octyl chain, makes it particularly useful in the development of pharmaceuticals, agrochemicals, specialty polymers, and advanced materials. This guide provides an in-depth overview of its properties, reactivity, handling protocols, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for planning experimental work, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO | |

| Molecular Weight | 155.24 g/mol | |

| Appearance | Liquid; Turbid milky to light yellow or off-white | |

| Boiling Point | 200-204 °C (at 760 mmHg) | |

| Density | 0.88 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.432 | |

| Flash Point | 71 °C / 159.8 °F (closed cup) | |

| Water Solubility | Decomposes in water |

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is combustible, harmful if swallowed, inhaled, or in contact with skin, and causes serious irritation to the skin and eyes. It is also a respiratory sensitizer and a lachrymator.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | |

| Key Hazards | Combustible liquid, Moisture Sensitive, Lachrymator | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH |

Spectral Analysis of Octyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for octyl isocyanate, a key intermediate in the synthesis of various organic compounds, including ureas and carbamates relevant to the pharmaceutical and materials science industries. This document outlines the characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Overview of Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. FTIR spectroscopy provides information about the functional groups present, while ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework of the molecule.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the FTIR and NMR spectral analyses of this compound.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2957 | C-H Asymmetric Stretch | Alkyl (CH₃) |

| ~2927 | C-H Asymmetric Stretch | Alkyl (CH₂) |

| ~2856 | C-H Symmetric Stretch | Alkyl (CH₂) |

| ~2270 | N=C=O Asymmetric Stretch | Isocyanate |

| ~1465 | C-H Scissoring | Alkyl (CH₂) |

| ~1378 | C-H Bending | Alkyl (CH₃) |

Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.29 | Triplet | 2H | -CH₂-NCO |

| ~1.60 | Quintet | 2H | -CH₂-CH₂-NCO |

| ~1.29 | Multiplet | 10H | -(CH₂)₅- |

| ~0.89 | Triplet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~128.5 | -N=C=O |

| ~43.5 | -CH₂-NCO |

| ~31.8 | -CH₂- |

| ~30.5 | -CH₂- |

| ~29.2 (multiple) | -(CH₂)₄- |

| ~26.7 | -CH₂- |

| ~22.6 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Experimental Protocols

The following sections detail the methodologies for acquiring the FTIR and NMR spectral data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation: A neat liquid sample of this compound is used without any dilution. A small drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.

-

Data Acquisition:

-

Technique: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument: A 300 MHz (or higher field) NMR spectrometer, such as a Varian A-60D or equivalent.

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128-1024 scans, depending on the concentration and spectrometer sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

-

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure with key spectral correlations.

An In-Depth Technical Guide to the Health and Safety Considerations for Handling Octyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for octyl isocyanate provided by the manufacturer and follow all institutional and regulatory safety protocols.

Introduction to this compound: Properties and Applications

This compound (CAS No. 3158-26-7) is a reactive chemical compound belonging to the isocyanate family, characterized by the functional group -N=C=O.[1][2] It is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] In research and development, particularly in the pharmaceutical and polymer sciences, this compound serves as a versatile reagent. Its applications include its use in suppressing side reactions during polymerization and in the synthesis of various organic compounds.[1]

Summary of Health Hazards

This compound presents a range of health hazards that necessitate careful handling and the implementation of robust safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Table 1: GHS Hazard Classification for this compound [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Quantitative Toxicity Data

While specific LD50 and LC50 values for this compound are not consistently reported across all safety data sheets, acute toxicity estimates from some sources provide valuable insight into its potency. It is important to note that the toxicological properties of this compound have not been fully investigated.[3]

Table 2: Acute Toxicity Estimates for Isocyanates

| Exposure Route | Species | Value | Reference |

| Oral | - | Acute toxicity estimate: 500.1 mg/kg | [4] |

| Dermal | - | Acute toxicity estimate: 1,100 mg/kg | [4] |

| Inhalation (4h) | - | Acute toxicity estimate: 11 mg/l | [4] |

Note: These are expert judgments and estimates and should be treated with caution. Always refer to the most up-to-date SDS for the specific product in use.

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized toxicological studies, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines provide detailed methodologies to ensure data consistency and reliability.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

-

Principle: A single dose of the substance is administered orally to a small group of animals (typically rats). The subsequent mortality or morbidity determines the next dose level for another group of animals.

-

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The study allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality at different dose levels.

-

Acute Dermal Toxicity (OECD 402)

This test determines the short-term toxic effects of a substance applied to the skin.

-

Principle: A single dose of the test substance is applied to a shaved area of the skin of an animal (typically a rabbit or rat) for 24 hours.

-

Methodology:

-

Animal Preparation: A portion of the animal's back is shaved 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over the shaved area and covered with a porous gauze dressing.

-

Exposure: The dressing is held in place for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days. Skin reactions at the application site are also recorded.

-

Endpoint: The dermal LD50 value can be estimated from the mortality data.

-

Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards of a substance when inhaled for a short period.

-

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a specially designed inhalation chamber for a defined period (typically 4 hours).

-

Methodology:

-

Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of the test substance in the air.

-

Animal Exposure: Groups of animals (usually rats) are exposed to different concentrations of the substance.

-

Observation: Animals are monitored for signs of toxicity during and after exposure for a period of 14 days.

-

Endpoint: The LC50 (median lethal concentration) is determined, which is the concentration of the substance in the air that is expected to cause death in 50% of the test animals.

-

Skin Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit).

-

Methodology:

-

Application: A small amount of the substance is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin lesions.

-

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit).

-

Methodology:

-

Application: A small, measured amount of the substance is instilled into the eye.

-

Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye damage.

-

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical.

-

Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.

-

Methodology:

-

Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

-

Analysis: The incorporation of the radiolabel into the lymph node cells is measured as an index of cell proliferation.

-

Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is indicative of a sensitizing potential.

-

Signaling Pathways and Experimental Workflows

Visual representations of key experimental workflows and logical relationships can aid in understanding the safety assessment process for this compound.

Caption: Tiered testing strategy for this compound toxicity assessment.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safe handling procedures and the consistent use of appropriate PPE are mandatory.

Engineering Controls

-

Ventilation: Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Containment: Use closed systems whenever possible to prevent the release of vapors and aerosols.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Body Part | PPE Recommendation | Standard/Specification |

| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 / EN 166 |

| Skin | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), lab coat, and closed-toe shoes. Consider a chemical-resistant apron and sleeves for larger quantities. | EN 374 |

| Respiratory | For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. In situations with high concentrations or inadequate ventilation, a supplied-air respirator may be required. | NIOSH/MSHA approved |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[3] It is sensitive to moisture.

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the contaminated material in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area and ventilate it. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering sewers or waterways. Contain the spill and collect it for disposal.

Logical Relationships in Risk Management

A systematic approach is essential for managing the risks associated with handling this compound.

Caption: Hierarchy of controls for managing this compound exposure.

References

Solubility of Octyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of octyl isocyanate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, miscibility, and provides a detailed experimental protocol for determining solubility in a laboratory setting.

Introduction to this compound

This compound (CH₃(CH₂)₇NCO) is a versatile chemical intermediate widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polyurethanes. Its long alkyl chain imparts significant nonpolar character, which largely dictates its solubility profile. Understanding its behavior in different solvents is crucial for reaction optimization, product purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.88 g/mL at 25 °C | [2] |

| Boiling Point | 200-204 °C | [2] |

| Refractive Index | n20/D 1.432 | [2] |

| Water Solubility | Decomposes | [2] |

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | Miscible | Nonpolar solvents that readily dissolve the nonpolar octyl chain. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Generally good solvents for a wide range of organic compounds, including isocyanates. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Aprotic solvents with moderate polarity that can solvate this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Aprotic polar solvents that are generally good solvents for isocyanates. |

| Esters | Ethyl acetate, Butyl acetate | Miscible | Aprotic solvents with moderate polarity suitable for dissolving this compound. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble/Miscible | Stronger polar aprotic solvents that are likely to dissolve this compound. |

| Protic Solvents (Alcohols) | Ethanol, Methanol, Isopropanol | Reactive | Isocyanates react with alcohols to form urethanes. While they may appear to "dissolve," a chemical reaction is occurring. |

| Water | - | Insoluble and Reactive | This compound is insoluble in water and reacts to form an unstable carbamic acid which decomposes to an amine and carbon dioxide.[2] |

Experimental Determination of Solubility

Given the reactive nature of isocyanates, determining their solubility requires careful experimental design to avoid reaction with the solvent or atmospheric moisture. The following is a generalized protocol for determining the solubility of this compound in an anhydrous, aprotic organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Dry glassware (e.g., vials with septa, syringes, volumetric flasks)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Gas-tight syringes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration)

Experimental Protocol

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The excess solid phase is necessary to ensure saturation.

-

Seal the vial tightly with a septum cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sampling:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature until the excess this compound has settled.

-

Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe. It is critical not to disturb the solid residue at the bottom of the vial.

-

-

Quantification:

-

Immediately dilute the withdrawn aliquot with a known volume of the same anhydrous solvent to prevent precipitation.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Titration: A common method for determining isocyanate concentration involves reacting the isocyanate with an excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) and then back-titrating the unreacted amine with a standard acid solution.

-

Chromatography (GC or HPLC): A calibration curve must be prepared using standard solutions of known this compound concentrations.

-

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Safety Precautions

-

Isocyanates are toxic and potent respiratory sensitizers. All work should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Prevent exposure to moisture, as this compound will react with water.

Reactivity Profile

As mentioned, the "solubility" of this compound in protic solvents like alcohols is more accurately described as a reaction. This is a critical consideration for any application involving these solvents.

Reaction of this compound with an Alcohol

Caption: The reaction pathway of this compound with an alcohol to form a urethane.

This reaction is the basis for the formation of polyurethanes when diisocyanates are reacted with polyols. For monofunctional isocyanates like this compound, this reaction is often used to introduce the octylcarbamoyl group onto a molecule.

Conclusion

This compound is a nonpolar compound that is highly soluble or miscible with a wide range of aprotic organic solvents. It is insoluble in and reactive with water and protic solvents such as alcohols. For applications requiring precise knowledge of its solubility, the experimental protocol outlined in this guide can be employed, with strict adherence to safety precautions due to the reactive and toxic nature of isocyanates. This understanding of solubility and reactivity is fundamental for the effective use of this compound in research, development, and manufacturing.

References

Thermal Stability and Decomposition of Octyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of octyl isocyanate. Due to a lack of specific published experimental data for pure this compound, this guide synthesizes information from safety data sheets, studies on related alkyl isocyanates, and the well-documented thermal behavior of isocyanates within polyurethane systems. It outlines the theoretical decomposition pathways, potential hazardous products, and detailed, best-practice experimental protocols for conducting thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to thoroughly characterize the thermal properties of this compound. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to design and execute robust experimental plans and ensure safe handling practices.

Introduction

This compound (C₉H₁₇NO) is a linear alkyl isocyanate that finds application in various chemical syntheses, including the development of novel pharmaceuticals and functionalized materials. The isocyanate group (-N=C=O) is highly reactive, making it a valuable functional moiety for forming urethane, urea, and other linkages. However, this reactivity also contributes to its thermal instability. Understanding the thermal behavior of this compound is critical for ensuring safe handling, storage, and processing, as well as for controlling reaction pathways and predicting the lifecycle of materials derived from it.

Thermal decomposition of isocyanates can generate toxic and hazardous products, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[1] Therefore, a thorough understanding of the decomposition onset temperature, kinetic stability, and the nature of the degradation products is paramount for risk assessment and the implementation of appropriate safety measures.

This guide provides a framework for investigating the thermal properties of this compound, including detailed methodologies for key analytical techniques.

Thermal Decomposition Pathways of Alkyl Isocyanates

The thermal decomposition of alkyl isocyanates can proceed through several pathways, influenced by factors such as temperature, pressure, and the presence of catalysts or impurities. While the specific mechanism for this compound has not been detailed in the literature, general pathways for linear alkyl isocyanates can be proposed.

The primary decomposition routes are believed to involve the homolytic cleavage of the C-N bond or rearrangement reactions. At elevated temperatures, isocyanates can also undergo trimerization to form isocyanurates, which are generally more thermally stable.[2]

Caption: Proposed thermal decomposition pathways for this compound.

Quantitative Data on Thermal Stability

To provide a framework for comparison, the following table summarizes typical thermal decomposition data for related isocyanate-containing materials. It is crucial to note that these values are not directly transferable to pure this compound and experimental determination is necessary.

| Material System | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Reference |

| Blocked Isophorone Diisocyanate | Varies (150-250) | Varies | TGA/DSC | [5] |

| Polyurethane (general) | ~200-300 (urethane bond cleavage) | ~300-400 | TGA | [2] |

Experimental Protocols

To address the gap in data for this compound, the following detailed experimental protocols for TGA, DSC, and Py-GC-MS are provided. These protocols are based on best practices for the analysis of volatile and reactive liquid samples.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperature range, and mass loss characteristics of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer with a high-resolution balance.

-

Sample Preparation: Due to its volatility, use a sealed aluminum pan with a pinhole lid to allow for the controlled release of decomposition products while minimizing sample evaporation at lower temperatures. Accurately weigh approximately 5-10 mg of this compound into the pan in a well-ventilated fume hood.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the mass loss curve (DTG).

-

Quantify the residual mass at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as boiling point, decomposition exotherms or endotherms, and to determine the enthalpy of these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Use a hermetically sealed aluminum pan to prevent sample evaporation. Accurately weigh approximately 2-5 mg of this compound into the pan in a fume hood.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 5 minutes.

-

Ramp from 25°C to 400°C at a heating rate of 10°C/min.

-

-

Reference: An empty, hermetically sealed aluminum pan.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition, trimerization).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of transition (ΔH) for each event by integrating the peak area.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount of this compound (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at a series of temperatures (e.g., 200°C, 300°C, 400°C, and 500°C) to analyze the evolution of decomposition products as a function of temperature.

-

GC Conditions:

-

Carrier Gas: Helium.

-

Column: A suitable capillary column for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Program: A temperature gradient appropriate for separating the expected decomposition products (e.g., start at 40°C, ramp to 280°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 35-550 amu.

-

-

-

Data Analysis:

-

Identify the separated compounds in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

-

Correlate the identified decomposition products with the pyrolysis temperature to understand the decomposition mechanism.

-

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound.

Safety Considerations

This compound is a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Thermal decomposition can release toxic gases. All handling and experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary for certain operations.[1] Consult the Safety Data Sheet (SDS) for detailed safety information.[3][4]

Conclusion

While specific experimental data on the thermal stability and decomposition of pure this compound is currently limited in the public domain, this technical guide provides a robust framework for its investigation. By synthesizing information on related compounds and providing detailed, best-practice experimental protocols for TGA, DSC, and Py-GC-MS, researchers and drug development professionals are equipped to safely and effectively characterize the thermal properties of this important chemical intermediate. The data generated from these proposed studies will be invaluable for ensuring process safety, optimizing reaction conditions, and predicting the long-term stability of materials derived from this compound.

References

- 1. This compound(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Purity of Octyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isocyanate (CAS No: 3158-26-7), a member of the isocyanate family of organic compounds, is a valuable reagent in chemical synthesis. Its reactive isocyanate group (-NCO) readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols, forming stable carbamate, urea, and thiocarbamate linkages, respectively. This reactivity makes it a useful building block in the synthesis of a variety of molecules, including pharmaceutical intermediates and chemical probes for studying biological systems. This technical guide provides an in-depth overview of the commercial sources, typical purity levels, and methodologies for the synthesis, purification, and analysis of this compound.

Commercial Sources and Purity

This compound is readily available from several commercial chemical suppliers. The purity of the commercially available product typically ranges from 97% to 99%. The most common analytical technique for purity assessment cited by suppliers is gas chromatography (GC).

| Supplier | Stated Purity | Analytical Method |

| Thermo Scientific Chemicals | ≥96.0% | Gas Chromatography (GC) |

| Sigma-Aldrich | 97% | Not specified |

| Acros Organics | 99% | Not specified |

| Oakwood Chemical | Not specified | Not specified |

Experimental Protocols

Synthesis of n-Octyl Isocyanate

A common laboratory-scale synthesis of n-octyl isocyanate involves the reaction of n-octylamine with a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene), in an inert solvent like toluene.[1]

Materials:

-

n-Octylamine

-

Bis(trichloromethyl)carbonate (Triphosgene)

-

Toluene (anhydrous)

-

Calcium hydride (CaH₂)

-

Argon or Nitrogen gas

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide solution).

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve n-octylamine (1.0 equivalent) in anhydrous toluene.

-

Addition of Triphosgene: Prepare a solution of bis(trichloromethyl)carbonate (0.34 equivalents) in anhydrous toluene and add it dropwise to the stirred solution of n-octylamine at 0 °C (ice bath).

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.

-

Workup: Cool the reaction mixture to room temperature. The reaction mixture will contain the product, toluene, and byproducts.

Purification by Reduced Pressure Distillation

The crude this compound is purified by distillation under reduced pressure to remove the solvent and any high-boiling impurities.[1]

Equipment:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Stir bar

Procedure:

-

Solvent Removal: First, remove the bulk of the toluene solvent by distillation at atmospheric pressure. Add a small amount of calcium hydride to the flask to keep the system dry.[1]

-

Vacuum Distillation: Assemble the apparatus for vacuum distillation. Ensure all glass joints are properly sealed.

-

Distillation: Apply vacuum and gently heat the crude product. Collect the fraction boiling at the expected temperature for this compound at the given pressure. The boiling point of this compound is 200-204 °C at atmospheric pressure. Under reduced pressure, the boiling point will be significantly lower.

-

Product Collection: Collect the purified this compound in the receiving flask. Once the distillation is complete, carefully release the vacuum and store the product under an inert atmosphere. A yield of approximately 79% with a purity of 99.0% can be expected.[1]

Purity Determination by Gas Chromatography-Flame Ionization Detector (GC-FID)

Quantitative analysis to determine the purity of this compound can be performed using gas chromatography with a flame ionization detector (GC-FID) and an internal standard method.[2]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID).

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Internal Standard Selection: Choose an internal standard (IS) that is well-resolved from this compound and any impurities, is stable, and does not react with the sample. Dodecane is a suitable candidate.

-

Standard Preparation: Accurately weigh a known amount of high-purity this compound and the internal standard into a volumetric flask and dilute with a suitable solvent (e.g., dichloromethane). Prepare a series of calibration standards with different concentrations.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample to be tested and the same amount of internal standard into a volumetric flask and dilute with the solvent.

-

Analysis: Inject the calibration standards and the sample solution into the GC-FID system.

-

Quantification: Calculate the response factor for this compound relative to the internal standard from the chromatograms of the calibration standards. Use this response factor to determine the concentration, and thus the purity, of the this compound in the sample.[2]

Purity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method to confirm the identity of the synthesized this compound and to check for the absence of starting materials like n-octylamine. The key diagnostic peak is the strong, sharp absorption band of the isocyanate group (-N=C=O).[3]

Instrumentation and Conditions:

-

FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Technique: Attenuated Total Reflectance (ATR) or neat liquid between salt plates (NaCl or KBr).

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Procedure:

-

Sample Preparation: Place a drop of the neat liquid sample directly on the ATR crystal or between two salt plates.

-

Data Acquisition: Acquire the infrared spectrum.

-

Spectral Analysis:

-

Confirm Presence of Isocyanate: Look for a strong, sharp absorption peak around 2270 cm⁻¹.[3] The presence of this peak confirms the isocyanate functional group.

-

Check for Absence of Amine: The absence of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ indicates the complete conversion of the starting n-octylamine.

-

Check for Absence of Alcohol (from hydrolysis): The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ indicates that the sample is free from significant hydrolysis to the corresponding carbamic acid (which is unstable and would likely not be observed) or subsequent reaction products.

-

Applications in Research and Drug Development

This compound serves as a versatile reagent in the field of drug development and chemical biology. Its primary use is as a synthon for introducing an octylcarbamoyl or related moiety into a molecule of interest.

-

Synthesis of Pharmaceutical Intermediates: Isocyanates are key intermediates in the synthesis of various pharmaceuticals.[4] They are used to create urea and carbamate linkages, which are common structural motifs in drug molecules.[5] The octyl group can be incorporated to increase the lipophilicity of a compound, potentially improving its membrane permeability and pharmacokinetic properties.

-

Development of Chemical Probes: The reactivity of the isocyanate group makes it suitable for tagging drug-like small molecules with reporter groups (e.g., fluorophores, biotin) or photoaffinity labels.[6] This allows for the creation of chemical probes to study the interaction of small molecules with their biological targets, which is crucial for target identification and validation in drug discovery.[7][8]

Conclusion

This compound is a commercially accessible and highly useful reagent for chemical synthesis, particularly in the pharmaceutical sciences. Understanding its commercial availability, purity, and the methods for its synthesis, purification, and analysis is essential for researchers. The protocols and workflows provided in this guide offer a comprehensive resource for the effective use of this compound in a laboratory setting.

References

- 1. Synthesis of n-Hexyl Isocyanate and n-Octyl Isocynate | Semantic Scholar [semanticscholar.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Superior Reactivity of Primary Amines over Alcohols with Octyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of octyl isocyanate with two key nucleophiles: primary amines and primary alcohols. Understanding the kinetics and mechanisms of these reactions is paramount in various fields, including polymer chemistry, materials science, and the development of novel pharmaceuticals and bioconjugates. This document provides a comparative analysis of these reactions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Concepts: Nucleophilic Addition to Isocyanates

The fundamental reaction governing the interaction of this compound with both primary amines and alcohols is a nucleophilic addition to the electrophilic carbon atom of the isocyanate group (-N=C=O). The lone pair of electrons on the nitrogen of a primary amine or the oxygen of an alcohol attacks the central carbon of the isocyanate, leading to the formation of a substituted urea or a urethane (carbamate), respectively.

Generally, the reactivity of nucleophiles with isocyanates follows the order: primary amines > secondary amines > primary alcohols > water > phenols.[1] This hierarchy is primarily dictated by the nucleophilicity and basicity of the attacking species. Primary aliphatic amines are strong nucleophiles and bases, leading to a rapid, often instantaneous, reaction with isocyanates. In contrast, primary alcohols are weaker nucleophiles, resulting in a significantly slower reaction rate that often necessitates catalysis or elevated temperatures for practical conversion times.

Quantitative Comparison of Reactivity

In contrast, the reaction of isocyanates with alcohols is considerably slower. The following table summarizes representative kinetic data for analogous systems, highlighting the pronounced difference in reaction rates.

| Reactant System | Nucleophile | Product | Second-Order Rate Constant (k) | Conditions | Reference |

| Aliphatic Isocyanate | Primary Aliphatic Amine | Substituted Urea | Very High (Qualitatively) | Uncatalyzed, Room Temperature | [2] |

| Cycloaliphatic Diisocyanate + n-Hexanol | Primary Alcohol | Urethane | 5.9 x 10⁻⁴ L/(mol·s) | Dibutyltin dilaurate (DBTDL) catalyzed, 40°C | [3] |

Note: The rate constant for the amine reaction is described qualitatively due to its extremely high rate, which often requires specialized techniques like flow chemistry for quantitative measurement.[2]

Reaction Mechanisms

The fundamental mechanisms for the reaction of this compound with primary amines and alcohols are depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N,N'-dioctylurea and octyl N-octylcarbamate, the respective products of the reaction of this compound with n-octylamine and n-octanol.

Synthesis of N,N'-dioctylurea

This protocol outlines the synthesis of N,N'-dioctylurea from this compound and n-octylamine. Due to the high reactivity, the reaction is typically performed at low temperatures to control the exotherm.

Materials:

-

This compound (Reagent grade, ≥98%)

-

n-Octylamine (Reagent grade, ≥99%)

-

Anhydrous dichloromethane (DCM) or other inert aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-octylamine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred n-octylamine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Monitoring: The reaction is typically complete upon the addition of the isocyanate. Progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the infrared (IR) spectrum of an aliquot.

-

Workup: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude N,N'-dioctylurea is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as hexane or ethyl acetate/hexane.

Synthesis of Octyl N-octylcarbamate

This protocol describes the synthesis of octyl N-octylcarbamate. This reaction is significantly slower than the corresponding amine reaction and may require a catalyst and/or heating.

Materials:

-

This compound (Reagent grade, ≥98%)

-

n-Octanol (Reagent grade, ≥99%)

-

Dibutyltin dilaurate (DBTDL) (catalyst, optional)

-

Anhydrous toluene or other suitable high-boiling inert solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and n-octanol (1.0-1.1 equivalents) in anhydrous toluene under an inert atmosphere.

-

Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and stir.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the isocyanate peak in the IR spectrum. Alternatively, the concentration of unreacted isocyanate can be determined by titration. This involves taking an aliquot of the reaction mixture, quenching it with a known excess of a standard di-n-butylamine solution, and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.

-

Workup: Once the reaction has reached completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude octyl N-octylcarbamate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Experimental Workflow Visualization

The general workflow for the synthesis and analysis of urea and urethane products from this compound is outlined in the following diagram.

Conclusion

The reaction of this compound with primary amines is markedly faster and more facile than its reaction with primary alcohols. This significant difference in reactivity is a critical consideration in synthetic design, particularly in competitive reactions or when chemoselectivity is desired. The provided experimental protocols offer a robust starting point for the synthesis of both N,N'-dioctylurea and octyl N-octylcarbamate, enabling researchers to leverage these fundamental reactions in their respective fields of study.

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using Octyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface modification of substrates using octyl isocyanate. This process is a versatile method for introducing a hydrophobic octyl functional group onto various surfaces, which is particularly relevant for applications in biomaterials, drug delivery, and cell-material interaction studies. The protocols outlined below cover the modification of both amine- and hydroxyl-functionalized surfaces.

Introduction

Surface modification is a critical technique for tailoring the interfacial properties of materials to enhance their performance in biological and pharmaceutical applications. This compound is a reactive organic compound containing an eight-carbon alkyl chain and a highly reactive isocyanate (-NCO) group. This isocyanate group readily reacts with nucleophilic functional groups such as primary amines (-NH₂) and hydroxyl (-OH) groups, which are commonly present on the surfaces of biomaterials, nanoparticles, and other substrates.

The reaction of this compound with an amine-functionalized surface results in the formation of a stable urea linkage, while reaction with a hydroxyl-functionalized surface yields a stable urethane linkage. These covalent modifications impart a hydrophobic character to the surface due to the presence of the octyl chains. This increased hydrophobicity can be utilized to control protein adsorption, modulate cellular adhesion, and improve the compatibility of materials with non-polar environments.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Substrates

This protocol details the procedure for modifying an amine-functionalized surface, such as aminosilane-treated glass or silicon wafers, with this compound to create a hydrophobic urea-functionalized surface.

Materials:

-

Amine-functionalized substrate (e.g., (3-aminopropyl)triethoxysilane-coated glass slides)

-

This compound (CH₃(CH₂)₇NCO)

-

Anhydrous toluene

-

Triethylamine (TEA) (optional, as a catalyst)

-

Nitrogen gas

-

Glass reaction vessel with a septum

-

Syringes and needles

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning and Preparation:

-

Thoroughly clean the substrate by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each).

-

Dry the substrate in an oven at 110°C for at least 1 hour and then cool to room temperature in a desiccator.

-

Functionalize the clean substrate with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), following established protocols to introduce primary amine groups on the surface.

-

-

Reaction Setup:

-

Place the amine-functionalized substrate in a clean, dry glass reaction vessel.

-

Dry the vessel containing the substrate under a stream of nitrogen gas for 10-15 minutes to ensure anhydrous conditions.

-

Add anhydrous toluene to the vessel to completely immerse the substrate.

-

-

Surface Modification Reaction:

-

Using a syringe, add this compound to the toluene solution to achieve a final concentration in the range of 1-10% (v/v).

-

(Optional) If a catalyst is desired to accelerate the reaction, add a small amount of triethylamine (e.g., 0.1% v/v).

-

Seal the reaction vessel and allow the reaction to proceed at room temperature for 2-24 hours with gentle agitation. The reaction time can be optimized based on the desired degree of surface coverage.

-

-

Post-Reaction Cleaning:

-

After the reaction is complete, remove the substrate from the reaction solution.

-

Rinse the substrate thoroughly with fresh anhydrous toluene to remove any unreacted this compound and by-products.

-

Sonicate the substrate in fresh toluene for 5-10 minutes to ensure a clean surface.

-

Dry the modified substrate under a stream of nitrogen gas.

-

Store the modified substrate in a clean, dry environment.

-

Protocol 2: Surface Modification of Hydroxyl-Functionalized Substrates